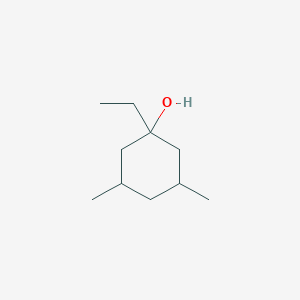
1-Ethyl-3,5-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,5-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative, characterized by the presence of ethyl and methyl groups at specific positions on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,5-dimethylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives. One common method is the Grignard reaction, where ethylmagnesium bromide reacts with 3,5-dimethylcyclohexanone to form the desired alcohol. The reaction is usually carried out in an anhydrous ether solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursors. This process is often conducted in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,5-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol to alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of 1-Ethyl-3,5-dimethylcyclohexanone or corresponding carboxylic acids.
Reduction: Formation of 1-Ethyl-3,5-dimethylcyclohexane.
Substitution: Formation of halogenated derivatives like 1-Ethyl-3,5-dimethylcyclohexyl chloride or bromide.
Scientific Research Applications
1-Ethyl-3,5-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-Ethyl-3,5-dimethylcyclohexan-1-ol can be compared with other cyclohexanol derivatives, such as:
3,5-Dimethylcyclohexanol: Lacks the ethyl group, leading to different chemical and physical properties.
1-Methyl-3,5-dimethylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-ethyl-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)6-8(2)5-9(3)7-10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
WDZNTFQBUQGVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC(C1)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]butan-1-one](/img/structure/B15253431.png)
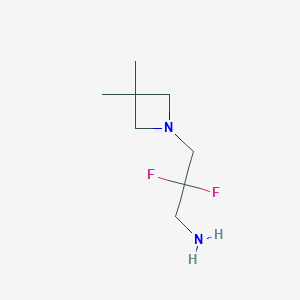

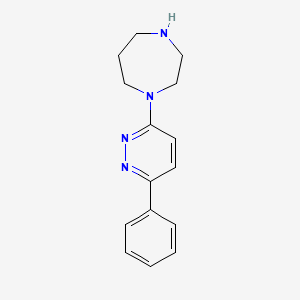
![3-Chloro-2,2-dimethyl-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B15253466.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)-2-methyloxolane](/img/structure/B15253474.png)
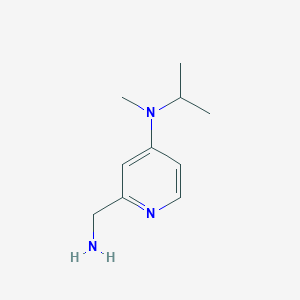


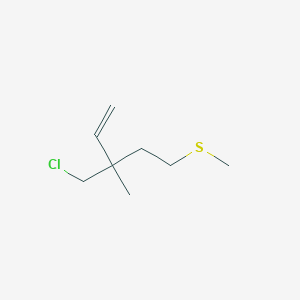
![3-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B15253506.png)
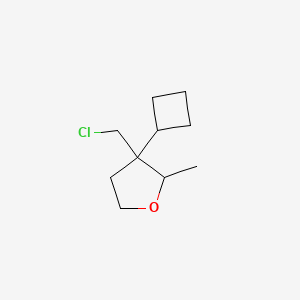
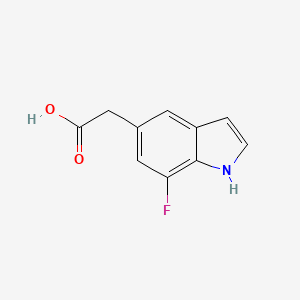
![1-[(Azepan-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B15253525.png)
